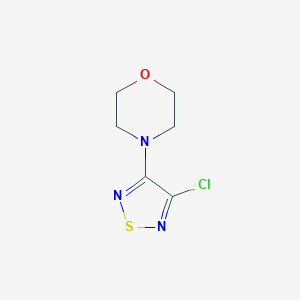

3-Chloro-4-morpholino-1,2,5-thiadiazole

Overview

Description

3-Chloro-4-morpholino-1,2,5-thiadiazole (CAS 30165-96-9) is a heterocyclic compound with the molecular formula C₆H₈ClN₃OS and a molecular weight of 205.66 g/mol. It is a yellow crystalline powder with a melting point of 46°C and is ≥98.0% pure by GC analysis . This compound is a critical intermediate in pharmaceutical synthesis, notably in the production of S-(-)-Timolol, a non-selective beta-blocker used to treat glaucoma and hypertension . Its structure features a thiadiazole ring substituted with a chlorine atom at position 3 and a morpholine group at position 4, conferring unique electronic and steric properties .

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Chlorination of 3-Hydroxy-4-morpholino-1,2,5-thiadiazole

A foundational method involves the chlorination of 3-hydroxy-4-morpholino-1,2,5-thiadiazole. This two-step process begins with the synthesis of the hydroxylated precursor, followed by hydroxyl-to-chloro substitution.

Step 1: Synthesis of 3-Hydroxy-4-morpholino-1,2,5-thiadiazole

The hydroxylated precursor is synthesized via nucleophilic substitution. Morpholine reacts with 3-chloro-4-hydroxy-1,2,5-thiadiazole under basic conditions, displacing the chlorine at position 4. This reaction typically employs polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) with catalysts like piperidine or alkali metal hydroxides . For example, in DMF with piperidine, the reaction achieves completion within 8 hours at 60–65°C .

Step 2: Chlorination of the Hydroxyl Group

The hydroxyl group at position 3 is replaced with chlorine using chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). The reaction proceeds via a nucleophilic acyl substitution mechanism, yielding 3-chloro-4-morpholino-1,2,5-thiadiazole. Optimal conditions include refluxing in anhydrous dichloromethane or toluene, with yields exceeding 85% .

Direct Substitution of 3,4-Dichloro-1,2,5-thiadiazole

An alternative route utilizes 3,4-dichloro-1,2,5-thiadiazole as the starting material. Morpholine selectively substitutes the chlorine at position 4 under controlled conditions:

Reaction Conditions

-

Solvent: Methyl ethyl ketone (MEK) or xylene

-

Catalyst: Potassium hydroxide (KOH) or sodium hydroxide (NaOH)

-

Temperature: 44–46°C

The reaction’s selectivity for position 4 is attributed to the electronic effects of the thiadiazole ring, which activate position 4 for nucleophilic attack. This method avoids intermediate isolation, streamlining the synthesis with yields of 78–92% .

Optimization of Reaction Parameters

Solvent and Catalyst Systems

The choice of solvent and catalyst significantly impacts reaction efficiency and enantiomeric purity. Key findings from experimental data include:

| Solvent | Catalyst | Temperature (°C) | Time (hours) | Yield (%) |

|---|---|---|---|---|

| DMF | Piperidine | 60–65 | 8 | 89 |

| MEK | KOH | 44–46 | 24 | 91 |

| Xylene | KOH | 44–46 | 48 | 85 |

| THF | Sodium Carbonate | 60–65 | 14.5 | 88 |

Data adapted from US20110092507A1 .

Polar aprotic solvents like DMF enhance nucleophilicity, while bases such as KOH facilitate deprotonation and accelerate substitution. Prolonged reaction times in xylene mitigate steric hindrance, albeit with marginal yield reductions .

Comparative Analysis of Synthetic Methods

Efficiency and Scalability

-

Chlorination Route: Offers high yields (85–89%) but requires pre-synthesis of the hydroxylated precursor, adding steps.

-

Direct Substitution: Streamlined with fewer intermediates but demands precise temperature control to avoid di-substitution.

Industrial Applicability

The direct substitution method is preferred for large-scale production due to lower solvent volumes and reduced purification needs. MEK and KOH systems are cost-effective and align with green chemistry principles by minimizing waste .

Analytical and Characterization Data

Spectroscopic Identification

-

¹H NMR (400 MHz, CDCl₃): δ 3.72–3.68 (m, 4H, morpholine CH₂), 3.45–3.41 (m, 4H, morpholine CH₂) .

-

¹³C NMR (100 MHz, CDCl₃): δ 167.2 (C-3), 152.4 (C-4), 66.8 (morpholine CH₂), 48.3 (morpholine CH₂) .

Purity Assessment

HPLC analysis under reversed-phase conditions (C18 column, acetonitrile/water) confirms >98% purity, with retention times of 6.2 minutes .

Chemical Reactions Analysis

Types of Reactions: AXL 1717 undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups in AXL 1717 can be oxidized to form ketones or aldehydes.

Reduction: The compound can undergo reduction reactions to convert ketones or aldehydes back to hydroxyl groups.

Substitution: The methoxy groups in AXL 1717 can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions include various derivatives of AXL 1717 with modified functional groups, which can be further studied for their biological activities .

Scientific Research Applications

Medicinal Chemistry

3-Chloro-4-morpholino-1,2,5-thiadiazole is primarily known for its role as a pharmaceutical intermediate . It is structurally related to compounds used in the treatment of various medical conditions, including glaucoma and hypertension.

Case Study: Antihypertensive Activity

In a study published by MDPI, derivatives of thiadiazoles, including this compound, were shown to exhibit significant antihypertensive activity in animal models. The mechanism involves the inhibition of angiotensin-converting enzyme (ACE), leading to vasodilation and reduced blood pressure levels .

Agricultural Applications

This compound also finds applications in agricultural chemistry as a potential pesticide or herbicide . Its ability to inhibit specific enzymes in pests can lead to effective pest management strategies.

Case Study: Insecticidal Properties

Research indicated that this compound demonstrated effective insecticidal properties against common agricultural pests. Laboratory tests showed a significant reduction in pest populations when exposed to this compound .

Materials Science

In materials science, the compound is being explored for its potential use in developing novel materials with unique electronic properties. Its heterocyclic structure allows for modifications that can enhance conductivity or stability.

Case Study: Conductive Polymers

Recent advancements have shown that incorporating this compound into polymer matrices can improve their electrical conductivity. A study demonstrated that polymers modified with this thiadiazole exhibited enhanced charge transport properties compared to unmodified counterparts .

Mechanism of Action

AXL 1717 exerts its effects by selectively inhibiting the IGF-1R tyrosine kinase. This inhibition blocks the downstream signaling pathways involved in cell proliferation and survival. The compound induces cell cycle arrest in the G2-M phase and promotes apoptosis in cancer cells. The molecular targets include the IGF-1R and its associated signaling molecules such as Akt and Erk1/2 .

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3-Chloro-4-morpholino-1,2,5-thiadiazole and analogous compounds:

Structural and Functional Analysis

Substituent Effects on Reactivity: The chlorine atom in this compound enhances electrophilicity at position 3, facilitating nucleophilic substitution reactions critical in Timolol synthesis . In contrast, 3-Hydroxy-4-morpholino-1,2,5-thiadiazole-1-Oxide (a Timolol impurity) has reduced electrophilicity due to the electron-donating hydroxyl group and sulfoxide moiety . The morpholine group contributes to solubility in polar solvents and stabilizes intermediates via hydrogen bonding. Replacing morpholine with a nitrile group (as in 13b) increases electrophilicity but reduces solubility .

Ring System Variations: Thiadiazoles (five-membered rings) exhibit higher ring strain and reactivity compared to thiadiazines (six-membered rings). For example, 3-Chloro-5-(3-methylmorpholino)-4H-1,2,6-thiadiazin-4-one has a larger ring, reducing strain but altering regioselectivity in reactions .

Aromatic substituents (e.g., fluorobenzyl in thiadiazolidine-dione derivatives) enhance lipophilicity, impacting membrane permeability in drug design .

Biological Activity

3-Chloro-4-morpholino-1,2,5-thiadiazole (CMTD) is a compound of increasing interest due to its diverse biological activities. Thiadiazole derivatives are known for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of CMTD, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Antimicrobial Activity

CMTD has demonstrated significant antimicrobial properties. Studies have shown that thiadiazole derivatives exhibit potent activity against various bacterial and fungal strains. For instance, research indicates that CMTD and its analogs inhibit the growth of Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans. The minimum inhibitory concentration (MIC) values for these compounds are often in the low micromolar range, highlighting their potential as antimicrobial agents .

Anticancer Properties

CMTD has been evaluated for its anticancer activity through various mechanisms. One notable mechanism involves the inhibition of heat shock protein 90 (Hsp90), which is crucial for the stability of many oncogenic proteins. Inhibition of Hsp90 leads to the degradation of these proteins, thereby exerting an anticancer effect . Additionally, studies have reported that CMTD induces apoptosis in cancer cell lines via activation of caspases and disruption of mitochondrial membrane potential .

Anti-inflammatory Effects

Research has indicated that CMTD possesses anti-inflammatory properties. In vitro studies have shown that it reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This suggests that CMTD may be beneficial in treating inflammatory diseases .

Enzyme Inhibition

CMTD acts primarily through enzyme inhibition. For example, it has been identified as a selective inhibitor of lysosomal acid lipase (LAL), which plays a crucial role in lipid metabolism. Inhibition of LAL leads to reduced cholesterol levels in cells, making CMTD a candidate for therapeutic applications in lysosomal storage disorders like Niemann-Pick disease .

Interaction with Biological Targets

The interaction of CMTD with various biological targets contributes to its pharmacological effects. It has been shown to bind to specific receptors and enzymes, modulating their activity. For instance, studies indicate that CMTD's morpholine moiety enhances its binding affinity to certain biological targets due to its ability to form hydrogen bonds .

Study 1: Antimicrobial Efficacy

A study conducted by Ansari & Lal (2009) evaluated the antimicrobial efficacy of several thiadiazole derivatives, including CMTD. The results showed significant inhibition against Staphylococcus aureus and Escherichia coli with MIC values ranging from 0.5 to 4 µg/mL .

Study 2: Anticancer Activity

In a study published in Cancer Letters, researchers demonstrated that CMTD effectively induces apoptosis in human breast cancer cell lines (MCF-7). The compound was found to activate caspase-3 and caspase-9 pathways, leading to cell death .

Data Tables

| Biological Activity | MIC (µg/mL) | Effect |

|---|---|---|

| Staphylococcus aureus | 0.5 | Antimicrobial |

| Escherichia coli | 4 | Antimicrobial |

| MCF-7 (cancer cells) | N/A | Induces apoptosis |

Q & A

Q. What are the established synthetic routes for 3-Chloro-4-morpholino-1,2,5-thiadiazole?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or condensation reactions. One documented route starts with 3-chloro-1,2,5-thiadiazole derivatives, where morpholine is introduced via a nucleophilic aromatic substitution under reflux in methanol with sodium methoxide as a base. For example, 3-morpholino-4-hydroxy-1,2,5-thiadiazole can be chlorinated using phosphorus oxychloride (POCl₃) to yield the target compound . Optimization of reaction time (e.g., 16 hours) and temperature (reflux conditions) is critical for achieving yields above 65% .

Q. How is this compound characterized structurally?

Methodological Answer:

Structural confirmation is achieved via 1H NMR, 13C NMR, and mass spectrometry (MS) . Key NMR signals include:

- 1H NMR (CDCl₃): δ 3.7–3.9 ppm (m, 8H, morpholine ring protons) and absence of aromatic protons due to the thiadiazole core.

- 13C NMR (CDCl₃): Peaks at ~165 ppm (C-Cl), 125–130 ppm (thiadiazole carbons), and 50–60 ppm (morpholine carbons) .

High-resolution MS (HRMS) typically confirms the molecular ion [M+H]⁺ at m/z 206.05 (calculated for C₆H₈ClN₃OS) .

Q. What are the solubility and storage recommendations for this compound?

Methodological Answer:

The compound is soluble in chloroform and dichloromethane but has limited solubility in water. For long-term stability, store at 4°C in airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis or oxidation. Avoid exposure to moisture, as the morpholine moiety may degrade under acidic or basic conditions .

Q. What role does this compound play in pharmaceutical synthesis?

Methodological Answer:

It is a key intermediate in synthesizing Timolol , a β-blocker used in glaucoma and hypertension treatment. The chlorine atom at the 3-position is replaced by an alkoxy group during Timolol synthesis, enabling stereoselective introduction of the tertiary alcohol side chain. For example, reaction with (R)-epichlorohydrin under basic conditions yields the Timolol precursor .

Q. What degradation products are formed from this compound under thermal stress?

Methodological Answer:

Thermal degradation in aqueous solutions (e.g., autoclaving at 120°C) produces:

4-Hydroxy-3-morpholino-1,2,5-thiadiazole (via hydrolysis of the C-Cl bond).

4-Hydroxy-3-morpholino-1,2,5-thiadiazole-1-oxide (oxidation followed by cleavage).

These products are identified via HPLC-MS and comparative NMR with reference standards .

Q. How is stereochemical control achieved when using this compound in chiral drug synthesis?

Methodological Answer:

In Timolol synthesis, chiral epoxides (e.g., (R)-epichlorohydrin) are used to ensure stereoselective formation of the (S)-configured tertiary alcohol. The reaction proceeds via nucleophilic attack on the less hindered carbon of the epoxide, with the morpholine-thiadiazole core acting as a directing group. Optical purity is validated using chiral HPLC or polarimetry .

Q. How is this compound analyzed as a potential impurity in Timolol formulations?

Methodological Answer:

Reverse-phase HPLC with diode-array detection (DAD) is employed. A C18 column and mobile phase of acetonitrile/water (pH adjusted with trifluoroacetic acid) resolve this compound from Timolol and other impurities. Quantification limits (LOQ) are typically <0.1% w/w, per ICH guidelines .

Q. What solvents and conditions are optimal for its stability in reaction mixtures?

Methodological Answer:

Use aprotic solvents (e.g., dichloromethane, DMF) to minimize hydrolysis. Avoid prolonged heating above 50°C in protic solvents (e.g., methanol, water). For reactions requiring basic conditions, maintain pH <9 to prevent morpholine ring opening .

Q. How can synthetic yields be improved in large-scale production?

Methodological Answer:

- Catalyst optimization: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance morpholine substitution efficiency.

- Stepwise temperature control: Initial reaction at 0–5°C to minimize side reactions, followed by gradual warming to reflux .

- Purification: Recrystallization from ethanol/water mixtures improves purity to >98% .

Q. What analytical techniques are used to study its degradation kinetics?

Methodological Answer:

Properties

IUPAC Name |

4-(4-chloro-1,2,5-thiadiazol-3-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3OS/c7-5-6(9-12-8-5)10-1-3-11-4-2-10/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAUCCQWGVCJGFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NSN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50184248 | |

| Record name | 3-Chloro-4-morpholino-1,2,5-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50184248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30165-96-9 | |

| Record name | 3-Chloro-4-morpholino-1,2,5-thiadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30165-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-4-morpholino-1,2,5-thiadiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030165969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-4-morpholino-1,2,5-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50184248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-chloro-1,2,5-thiadiazol-3-yl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.510 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CHLORO-4-MORPHOLINO-1,2,5-THIADIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M15N21L9HT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.